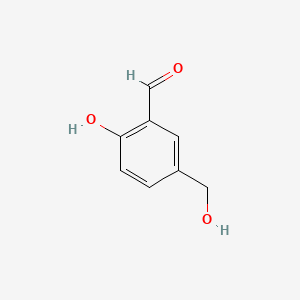

2-Hydroxy-5-(hydroxymethyl)benzaldehyde

描述

Contextualization within Substituted Benzaldehyde (B42025) Chemistry

Substituted benzaldehydes are a cornerstone of modern organic chemistry, acting as pivotal intermediates and precursors in a multitude of synthetic processes. wisdomlib.org These compounds, characterized by a benzaldehyde core with additional functional groups on the aromatic ring, are fundamental to the creation of pharmaceuticals, agrochemicals, and specialty polymers. wisdomlib.orgliberty.edu The nature and position of the substituents dramatically influence the molecule's reactivity and utility, making them a highly versatile class of reagents. wisdomlib.org

The synthesis of functionalized benzaldehydes is a significant area of research, with various methods developed to achieve specific substitution patterns. liberty.edurug.nl Techniques range from classical electrophilic aromatic substitution to modern transition-metal-catalyzed cross-coupling reactions, which allow for the precise installation of diverse functional groups. rug.nlacs.org These synthetic strategies are crucial for producing tailored building blocks for specific applications. liberty.educore.ac.uk 2-Hydroxy-5-(hydroxymethyl)benzaldehyde is a prime example of a polysubstituted benzaldehyde, where the interplay between the electron-donating hydroxyl and hydroxymethyl groups and the electron-withdrawing aldehyde group creates a unique electronic and reactive profile.

Significance of Hydroxyl and Hydroxymethyl Functionalities in Aromatic Aldehydes

The presence of both hydroxyl (-OH) and hydroxymethyl (-CH₂OH) groups on an aromatic aldehyde framework imparts a rich and varied chemical character.

The phenolic hydroxyl group at the ortho position to the aldehyde is particularly significant. It can engage in strong intramolecular hydrogen bonding with the aldehyde's carbonyl oxygen, influencing the compound's conformation and the reactivity of the aldehyde. This hydroxyl group also activates the aromatic ring towards electrophilic substitution and can act as a nucleophile in various reactions. researchgate.net Furthermore, in biochemical contexts, an ortho-hydroxyl group can protect the aldehyde moiety from oxidative metabolism, a crucial feature in the design of pharmacologically active molecules. researchgate.net The polarity imparted by the hydroxyl group also enhances solubility in polar solvents and provides a site for hydrogen bonding with other molecules. ontosight.ai

The hydroxymethyl group , a primary alcohol, serves as another key reactive site. It can be readily oxidized to an aldehyde or a carboxylic acid, or it can undergo esterification and etherification reactions. This functionality is especially valuable in polymer chemistry, where it can act as a monomeric unit. acs.org For instance, similar to the well-studied bio-based monomer 2,5-bis(hydroxymethyl)furan (BHMF), the hydroxymethyl group of this compound allows for its incorporation into polyesters, polyurethanes, and other polymeric materials. acs.org The combination of these functionalities makes the molecule a multifunctional building block, where each group can be addressed selectively under different reaction conditions.

Overview of Current Research Trajectories and Future Prospects

Current research involving this compound and structurally related compounds is primarily focused on its application as a versatile precursor in organic synthesis and materials science. ontosight.ai Its trifunctional nature allows it to be a starting point for the synthesis of a variety of heterocyclic compounds and complex molecular architectures. Researchers are exploring its use in multi-step syntheses to create novel compounds with potential biological activities. researchgate.net

A significant future prospect for this compound lies in the field of sustainable and specialty polymers. ontosight.ai The dual reactivity of the phenolic hydroxyl and the benzylic hydroxymethyl groups makes it an ideal candidate for the development of novel resins and polymers. ontosight.aiacs.org It can be used to synthesize advanced materials such as heat-resistant polymers, specialty coatings, and functional resins. The aromatic core provides rigidity and thermal stability, while the functional groups offer sites for cross-linking and further modification. As the demand for bio-based and high-performance materials grows, molecules like this compound are positioned to become key components in the next generation of advanced polymers.

Structure

3D Structure

属性

IUPAC Name |

2-hydroxy-5-(hydroxymethyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3/c9-4-6-1-2-8(11)7(3-6)5-10/h1-3,5,9,11H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFHBKQHAPQBJFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CO)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30225880 | |

| Record name | Benzaldehyde, 2-hydroxy-5-(hydroxymethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30225880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74901-08-9 | |

| Record name | 2-Hydroxy-5-(hydroxymethyl)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74901-08-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzaldehyde, 2-hydroxy-5-(hydroxymethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074901089 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzaldehyde, 2-hydroxy-5-(hydroxymethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30225880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Hydroxy-5-(hydroxymethyl)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies

Direct Synthesis Routes for 2-Hydroxy-5-(hydroxymethyl)benzaldehyde

The direct synthesis of this compound can be primarily achieved through two main pathways: the introduction of a hydroxymethyl group onto a pre-existing salicylaldehyde (B1680747) core (hydroxymethylation) or the partial oxidation of a related benzyl (B1604629) alcohol.

Hydroxymethylation Approaches

Hydroxymethylation of salicylaldehyde presents a straightforward method for the synthesis of the target compound. This typically involves an electrophilic aromatic substitution reaction where formaldehyde (B43269) is the source of the hydroxymethyl group. The reaction is generally carried out in the presence of an acid or base catalyst.

One documented method involves the reaction of salicylaldehyde with formaldehyde in the presence of hydrochloric acid. The procedure typically includes dissolving salicylaldehyde in a mixture of water and hydrochloric acid, followed by the slow addition of formaldehyde. The reaction mixture is then heated to facilitate the hydroxymethylation process. Subsequent neutralization and purification steps are necessary to isolate the desired product. researchgate.net

The regioselectivity of this reaction is a critical aspect, as hydroxymethylation can potentially occur at other positions on the aromatic ring. However, the directing effects of the hydroxyl and formyl groups on salicylaldehyde tend to favor substitution at the 5-position (para to the hydroxyl group).

Table 1: Representative Conditions for Hydroxymethylation of Salicylaldehyde

| Reactants | Catalyst | Temperature | Reaction Time | Reported Yield |

| Salicylaldehyde, Formaldehyde | HCl | 80 °C | 20 minutes | ~80% researchgate.net |

Note: This data is based on a general procedure for hydroxymethyl salicylaldehyde and may require optimization for specific production of the 5-isomer.

Selective Oxidation of Related Benzyl Alcohols

An alternative strategy for the synthesis of this compound involves the selective oxidation of a suitable precursor, namely 2,4-bis(hydroxymethyl)phenol. This approach necessitates a chemoselective oxidation, where only one of the two hydroxymethyl groups is converted to an aldehyde.

Achieving such selectivity can be challenging, as over-oxidation to the corresponding dicarboxaldehyde or carboxylic acid can occur. The choice of oxidizing agent and reaction conditions is paramount to the success of this method. Various oxidizing agents have been explored for the selective oxidation of benzylic alcohols to aldehydes, including manganese dioxide (MnO2), and catalytic systems employing molecular oxygen or hydrogen peroxide as the terminal oxidant. youtube.com

While specific literature detailing the selective mono-oxidation of 2,4-bis(hydroxymethyl)phenol to this compound is not abundant, the principles of selective oxidation of diols provide a foundation for this approach. The differentiation between the two hydroxymethyl groups could be influenced by steric or electronic factors, potentially allowing for selective conversion.

Novel Catalytic Approaches in Synthesis

Recent advancements in catalysis offer promising avenues for the synthesis of this compound with improved efficiency, selectivity, and sustainability. These include the use of enzymes and metal-based catalysts.

Enzymatic Biotransformation Pathways

The use of enzymes as biocatalysts in organic synthesis is a rapidly growing field, offering high selectivity under mild reaction conditions. For the synthesis of this compound, enzymes such as oxidoreductases could be employed for the selective oxidation of 2,4-bis(hydroxymethyl)phenol.

For instance, certain alcohol dehydrogenases or oxidases could potentially differentiate between the two hydroxymethyl groups, leading to the desired mono-aldehyde product. While specific enzymatic pathways for this exact transformation are not yet well-established in the literature, the broader field of biocatalytic alcohol oxidation suggests its feasibility. researchgate.net The development of such a process would align with the principles of green chemistry by utilizing renewable catalysts and operating under environmentally benign conditions.

Metal-Catalyzed Transformations

Metal-based catalysts have been extensively investigated for a variety of organic transformations, including hydroxymethylation and selective oxidation reactions. In the context of synthesizing this compound, metal catalysts could play a role in both of the primary synthetic routes.

For the hydroxymethylation of salicylaldehyde, metal complexes could potentially enhance the rate and regioselectivity of the reaction. For the selective oxidation of 2,4-bis(hydroxymethyl)phenol, a range of metal catalysts, including those based on palladium, ruthenium, and copper, have shown efficacy in the selective oxidation of diols to hydroxyketones or mono-aldehydes. rsc.orgresearchgate.net The choice of metal, ligand, and reaction conditions is crucial for achieving the desired chemoselectivity.

Table 2: Examples of Metal-Catalyzed Selective Oxidation of Diols (Analogous Systems)

| Diol Substrate | Catalyst System | Oxidant | Solvent | Key Outcome |

| Oleochemical 1,2-diol | Pd(OAc)2/neocuproine | Oxygen | Methanol | 97% selectivity for α-hydroxyketone rsc.org |

| Various benzylic alcohols | N3S-Ligated Copper(II) Complex | - | - | Selective oxidation to aldehydes researchgate.net |

Green Chemistry Principles in Synthetic Protocols

The application of green chemistry principles is increasingly important in the design of synthetic routes to minimize environmental impact. For the synthesis of this compound, several green chemistry strategies can be considered.

The use of water as a solvent, where feasible, is a key green principle. The hydroxymethylation of salicylaldehyde can be performed in aqueous media, reducing the reliance on volatile organic solvents. researchgate.net Furthermore, the development of catalytic methods, particularly those that utilize earth-abundant metals or biocatalysts, is a central tenet of green chemistry.

Employing benign oxidizing agents such as molecular oxygen or hydrogen peroxide in the selective oxidation route is another important consideration. These oxidants produce water as the only byproduct, making them environmentally friendly alternatives to stoichiometric inorganic oxidants. The use of mechanochemical methods, such as ball milling, can also reduce or eliminate the need for solvents in certain reactions. orientjchem.org

The design of synthetic pathways with high atom economy, where a maximal proportion of the starting materials is incorporated into the final product, is a fundamental goal of green chemistry. Both the direct hydroxymethylation and the selective oxidation routes can be designed to have good atom economy.

Reaction Optimization and Scalability Studies

The primary route for the synthesis of this compound involves the formylation of 4-hydroxybenzyl alcohol. Methodologies such as the Reimer-Tiemann and Duff reactions are commonly employed for the ortho-formylation of phenolic compounds. Optimization of these reactions is critical to favor the formation of the desired product and minimize side reactions.

Reaction Optimization:

The optimization of the synthesis of this compound from 4-hydroxybenzyl alcohol typically involves a systematic study of various reaction parameters. These include the choice of formylating agent, catalyst, solvent, temperature, and reaction time.

A common method for introducing the formyl group is the Reimer-Tiemann reaction , which utilizes chloroform (B151607) in a basic medium. Studies on related compounds, such as the synthesis of 2-hydroxy-5-methoxybenzaldehyde (B1199172) from 4-methoxyphenol, have reported yields as high as 79%, highlighting the potential of this reaction under optimized conditions. Key parameters that are often fine-tuned in the Reimer-Tiemann reaction include the concentration of the base (e.g., sodium hydroxide), the molar ratio of chloroform to the phenol (B47542), and the reaction temperature.

The Duff reaction , another viable method, employs hexamethylenetetramine as the formylating agent in an acidic medium, typically glycerol (B35011) and boric acid. While often considered to have lower yields than the Reimer-Tiemann reaction, modifications and optimization of the Duff reaction have been a subject of research to improve its efficiency.

Detailed research findings on the optimization of the direct synthesis of this compound are not extensively documented in publicly available literature. However, by analogy with similar phenolic compounds, a hypothetical optimization study could involve the parameters outlined in the following table:

Table 1: Hypothetical Parameters for Optimization of this compound Synthesis

| Parameter | Range Studied | Optimal Condition (Hypothetical) | Expected Outcome |

| Reagent Ratio | |||

| 4-Hydroxybenzyl alcohol : Chloroform | 1:1 to 1:5 | 1:3 | Maximizes formylation, minimizes unreacted starting material. |

| 4-Hydroxybenzyl alcohol : NaOH | 1:2 to 1:8 | 1:4 | Ensures complete phenoxide formation for electrophilic attack. |

| Temperature (°C) | 50 - 90 | 70 | Balances reaction rate and minimizes decomposition. |

| Reaction Time (hours) | 2 - 12 | 6 | Ensures completion of reaction without significant byproduct formation. |

| Solvent | Water, Ethanol (B145695)/Water | Aqueous | Facilitates dissolution of phenoxide and phase transfer of reactants. |

Scalability Studies:

The transition from laboratory-scale synthesis to industrial production presents several challenges, including heat management, mass transfer, and product isolation. Scalability studies are therefore essential to ensure that a synthetic method is not only high-yielding but also economically viable and safe on a larger scale.

Patents related to the production of hydroxybenzyl alcohols indicate that processes for their synthesis have been developed for industrial-scale applications. These processes often focus on continuous or semi-continuous reaction setups, efficient product extraction and purification methods, and the recycling of solvents and catalysts. For instance, the use of robust and easily separable catalysts is a key consideration for large-scale synthesis.

While specific scalability data for this compound is scarce, the established industrial processes for similar compounds, such as salicylaldehyde and other hydroxybenzyl alcohols, provide a framework for its potential large-scale production. Key considerations for the scalability of the formylation of 4-hydroxybenzyl alcohol would include:

Reactor Design: Utilizing jacketed reactors with efficient stirring to control the exothermic nature of the formylation reaction.

Reagent Addition: Controlled addition of reagents to manage the reaction rate and temperature.

Work-up and Purification: Development of efficient extraction and crystallization protocols to isolate the product in high purity.

Waste Management: Implementing procedures for the safe disposal or recycling of waste streams.

The following table summarizes potential scalability considerations and solutions based on established chemical engineering principles for similar processes.

Table 2: Scalability Considerations for the Synthesis of this compound

| Challenge | Potential Solution | Desired Outcome on Scale-up |

| Exothermic Reaction | Use of cooled reactors, controlled reagent addition rate. | Consistent temperature profile, prevention of runaway reactions. |

| Mass Transfer | Efficient agitation, appropriate solvent volume. | Homogeneous reaction mixture, maximized interfacial area. |

| Product Isolation | Optimized extraction and crystallization procedures. | High purity product, minimized product loss in mother liquor. |

| Byproduct Formation | Precise control of stoichiometry and temperature. | Increased yield of the desired product, simplified purification. |

Advanced Chemical Reactivity and Mechanistic Investigations

Intramolecular Reactivity Studies

Hemiacetal Formation and Equilibrium Kinetics

2-Hydroxy-5-(hydroxymethyl)benzaldehyde possesses the necessary structural features—an alcohol and an aldehyde within the same molecule—to undergo intramolecular cyclization to form a cyclic hemiacetal, also known as a lactol. This reversible reaction involves the nucleophilic attack of the hydroxymethyl oxygen on the electrophilic carbonyl carbon of the aldehyde.

The formation of five- or six-membered rings through intramolecular hemiacetal formation is generally favored due to their inherent stability. In the case of this compound, the cyclization would result in a six-membered ring structure. The equilibrium between the open-chain aldehyde form and the cyclic hemiacetal form is a dynamic process influenced by factors such as solvent and temperature.

Table 1: Illustrative Equilibrium Data for Analogous Intramolecular Hemiacetal Formation

| Hydroxy Aldehyde | Ring Size | Solvent | Equilibrium Constant (K) |

| 5-Hydroxypentanal | 6 | D₂O | 9.0 |

| 4-Hydroxybutanal | 5 | D₂O | 4.5 |

This table presents representative data for similar compounds to illustrate the principles of hemiacetal equilibrium.

Intramolecular Hydrogen Bonding Effects on Reactivity

A significant feature of this compound is the potential for intramolecular hydrogen bonding between the phenolic hydroxyl group at the C2 position and the carbonyl oxygen of the aldehyde group. This interaction forms a stable six-membered pseudo-ring, which has profound effects on the molecule's conformation and reactivity.

This intramolecular hydrogen bond decreases the electrophilicity of the aldehyde's carbonyl carbon by partially donating electron density from the hydroxyl group. Consequently, the aldehyde is less reactive towards nucleophiles compared to benzaldehydes lacking an ortho-hydroxyl group. The hydrogen bond also influences the acidity of the phenolic proton and the vibrational frequencies observed in infrared spectroscopy.

The strength of this hydrogen bond can be estimated using computational methods and inferred from spectroscopic data, such as the downfield shift of the hydroxyl proton in ¹H NMR spectroscopy.

Table 2: Representative Intramolecular Hydrogen Bond Energies for Related Compounds

| Compound | Method | Hydrogen Bond Energy (kcal/mol) |

| Salicylaldehyde (B1680747) | DFT | 7.8 |

| 2-Hydroxyacetophenone | Ab initio | 8.2 |

This table provides calculated hydrogen bond energies for structurally similar compounds to contextualize the strength of this interaction.

Intermolecular Reactions and Derivative Formation

The functional groups of this compound also enable a variety of reactions with other molecules, leading to the formation of diverse derivatives.

Condensation Reactions with Amines (Schiff Base Formation)

Like other aldehydes, this compound readily undergoes condensation reactions with primary amines to form Schiff bases (imines). This reaction typically proceeds via a nucleophilic addition of the amine to the carbonyl group, forming a carbinolamine intermediate, which then dehydrates to yield the imine.

The reaction is often catalyzed by a small amount of acid, which protonates the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon. The presence of the ortho-hydroxyl group can influence the reaction rate and the properties of the resulting Schiff base, often through hydrogen bonding with the imine nitrogen. These Schiff bases are important ligands in coordination chemistry and can possess interesting biological activities.

A general synthetic approach involves refluxing equimolar amounts of this compound and the desired primary amine in a suitable solvent like ethanol (B145695).

Reactions with Carbonyl-Containing Compounds

This compound can participate in reactions with other carbonyl-containing compounds, particularly those with active methylene (B1212753) groups, such as in the Knoevenagel and Aldol condensations.

In a Knoevenagel condensation , the aldehyde reacts with a compound containing an active methylene group (e.g., malonic acid, ethyl acetoacetate) in the presence of a basic catalyst (like piperidine (B6355638) or pyridine) to form an α,β-unsaturated product. The reaction involves the deprotonation of the active methylene compound to form a carbanion, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration leads to the final condensed product.

The Aldol condensation involves the reaction of the enolate of an aldehyde or ketone with another molecule of the aldehyde or ketone. While this compound itself does not have α-hydrogens and thus cannot form an enolate to act as the nucleophile, it can act as the electrophilic partner in a crossed Aldol condensation with another enolizable carbonyl compound.

Electrophilic and Nucleophilic Substitution Reactions

Nucleophilic substitution reactions primarily occur at the carbonyl carbon of the aldehyde group, as discussed in the context of Schiff base formation and condensations. The hydroxymethyl group can also undergo nucleophilic substitution, for example, by conversion of the hydroxyl to a better leaving group followed by reaction with a nucleophile.

Oxidation and Reduction Chemistry

The presence of three distinct, yet potentially interacting, functional groups necessitates a nuanced approach to the oxidation and reduction of this compound. The primary challenge and area of research lie in achieving high selectivity for the desired transformation while preserving the other functional moieties.

The selective oxidation of the aldehyde group in this compound to a carboxylic acid, yielding 2-Hydroxy-5-(hydroxymethyl)benzoic acid, is a key transformation. This requires an oxidizing agent that is potent enough to convert the aldehyde but mild enough to avoid oxidation of the benzylic alcohol and the phenolic hydroxyl group.

Research on analogous phenolic aldehydes, such as syringaldehyde (B56468) and vanillin, has shown that they can be oxidized to their corresponding carboxylic acids. nih.gov Studies on the atmospheric oxidation of these compounds by ozone (O₃) and hydroxyl radicals (HO•) have demonstrated the conversion of the aldehyde functionality to a carboxylic acid. nih.govnih.gov While these specific conditions are for atmospheric chemistry, they highlight the inherent susceptibility of the aldehyde group in such substituted phenols to oxidation.

For synthetic purposes, more controlled and selective methods are required. Catalytic oxidation presents a promising route. While specific studies on this compound are not abundant, research on the metal-free catalytic oxidation of benzyl (B1604629) alcohol to benzaldehyde (B42025) using sulfur-doped graphene and hydrogen peroxide suggests that finely tuned catalyst systems can achieve high selectivity. harvard.edu The further oxidation to the carboxylic acid is often a competing reaction that can be favored under specific conditions. harvard.edu The choice of solvent and catalyst is critical; for instance, in the oxidation of 5-hydroxymethylfurfural (B1680220), a furan (B31954) analogue, vanadyl phosphate (B84403) catalysts in DMF have shown high selectivity for the aldehyde group. researchgate.net

The following table summarizes potential reagents and conditions for the selective oxidation of the aldehyde group, based on studies of similar phenolic aldehydes.

| Reagent/Catalyst System | Oxidant | Solvent | Key Findings |

| Ozone (O₃) / Hydroxyl Radicals (HO•) | - | Gas/Aqueous Phase | Effective for oxidation of phenolic aldehydes to carboxylic acids in atmospheric studies. nih.govnih.gov |

| Sulfur-doped Graphene | H₂O₂ | Aqueous | Demonstrates high selectivity in the oxidation of benzylic alcohols to aldehydes, with further oxidation to the acid being a potential side reaction to be controlled. harvard.edu |

| Vanadyl Phosphate (VOPO₄) | O₂ | DMF | Shows high selectivity in the oxidation of the aldehyde group in furan-based analogues. researchgate.net |

The reduction of this compound offers multiple potential products depending on the selectivity of the reducing agent. Selective reduction of the aldehyde group to a second hydroxymethyl group would yield 2,5-bis(hydroxymethyl)phenol. Conversely, complete reduction of both the aldehyde and hydroxymethyl groups to methyl groups would result in 2-hydroxy-5-methylphenol.

The selective reduction of aldehydes in the presence of other functional groups is a well-established area of organic synthesis. Reagents such as sodium triacetoxyborohydride (B8407120) are known to selectively reduce aldehydes over less electrophilic ketones, a principle that can be extended to the selective reduction of the aldehyde in the presence of the less reactive hydroxymethyl group. youtube.com For chemoselective reductions in aqueous media, ammonia (B1221849) borane (B79455) has been shown to be an effective reagent for converting various carbonyl compounds to their corresponding alcohols. rsc.org

Enzymatic reductions offer a high degree of selectivity and are considered a green chemistry approach. nih.gov Whole-cell biocatalysts, for example from E. coli, have been used for the highly selective reduction of aldehydes to alcohols. nih.gov Furthermore, in a process analogous to the reduction of both functional groups in the target molecule, the biocatalytic reduction of 5-hydroxymethylfurfural to 2,5-bis(hydroxymethyl)furan has been successfully demonstrated using co-immobilized dehydrogenases. rsc.org This suggests that enzymatic systems could be developed for the selective reduction of both the aldehyde and hydroxymethyl groups of this compound.

The table below outlines potential methods for the selective reduction of the functional groups in this compound.

| Reagent/Catalyst System | Target Functional Group(s) | Potential Product | Key Findings/Principles |

| Sodium Triacetoxyborohydride | Aldehyde | 2,5-bis(hydroxymethyl)phenol | A mild and selective reducing agent for aldehydes. youtube.com |

| Ammonia Borane | Aldehyde | 2,5-bis(hydroxymethyl)phenol | Effective for chemoselective reduction of carbonyls in water. rsc.org |

| Whole-cell Biocatalysts (e.g., E. coli) | Aldehyde | 2,5-bis(hydroxymethyl)phenol | Offers high chemoselectivity for aldehyde reduction. nih.gov |

| Co-immobilized Dehydrogenases | Aldehyde and Hydroxymethyl | 2,5-bis(hydroxymethyl)phenol | Demonstrates the potential for enzymatic reduction of both functional groups, as shown in analogous furan systems. rsc.org |

Reaction Mechanism Elucidation via Advanced Spectroscopic and Computational Techniques

A deeper understanding of the reactivity of this compound can be achieved through the use of advanced spectroscopic and computational methods. These techniques provide insights into reaction pathways, transition states, and the electronic factors that govern selectivity.

Spectroscopic analysis is fundamental to understanding the reaction dynamics of substituted benzaldehydes. Studies on the parent compound, 2-hydroxybenzaldehyde (salicylaldehyde), have utilized FT-IR, ¹H NMR, and GC/MS to investigate reaction conversion and selectivity. arabjchem.orgresearchgate.net For instance, in the synthesis of salicylaldehyde, ¹H NMR can be used to determine the ortho-selectivity of the formylation reaction, with the aldehyde proton signal being a key diagnostic peak. arabjchem.org The intramolecular hydrogen bonding in 2-hydroxy Schiff bases has been studied using various spectroscopic techniques, revealing tautomeric equilibria that influence their chemical behavior. nih.gov

Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for elucidating reaction mechanisms at the molecular level. For instance, ab initio methods have been employed to study the mechanism of acetalization of 2-hydroxybenzaldehyde, providing insights into the energy changes at each step of the reaction and the role of the catalyst. aip.org Computational studies on the hydrogenation of 2-hydroxybenzaldehyde have explored reaction pathways and potential energy surfaces. researchgate.net Furthermore, DFT calculations on 5-Bromo-2-Hydroxybenzaldehyde have been used to analyze its molecular structure, stability, and electronic properties, which in turn inform its reactivity. nih.gov Similar computational approaches could be applied to this compound to predict its reactivity in oxidation and reduction reactions and to understand the electronic effects of the three functional groups on each other.

The following table lists advanced techniques and their potential applications in studying the reactivity of this compound.

| Technique | Application | Insights Gained |

| Spectroscopic Techniques | ||

| FT-IR Spectroscopy | Monitoring reaction progress and identifying functional group transformations. | Detection of changes in carbonyl, hydroxyl, and C-H stretching frequencies. arabjchem.org |

| ¹H and ¹³C NMR Spectroscopy | Structural elucidation of reactants, intermediates, and products; determining regioselectivity. | Chemical shift and coupling constant analysis to confirm molecular structure and isomeric purity. arabjchem.org |

| GC/MS and LC/MS | Separation and identification of reaction components. | Quantifying product distribution and identifying byproducts. researchgate.net |

| Computational Techniques | ||

| Density Functional Theory (DFT) | Calculation of molecular orbitals, reaction energies, and transition state structures. | Understanding electronic properties, predicting reaction pathways, and explaining selectivity. nih.gov |

| Ab Initio Methods | High-accuracy calculation of electronic structure and reaction mechanisms. | Detailed investigation of reaction intermediates and transition states. aip.org |

Synthesis and Functionalization of Derivatives

Schiff Base Derivatives of 2-Hydroxy-5-(hydroxymethyl)benzaldehyde

Schiff bases, or imines, are a prominent class of compounds synthesized from this compound, offering significant structural diversity and interesting chemical properties.

The synthesis of Schiff bases from this compound is typically achieved through a condensation reaction with a primary amine. This reaction involves mixing equimolar amounts of the aldehyde and the desired amine in a solvent, commonly ethanol (B145695), and refluxing the mixture for several hours. researchgate.netnih.gov The water molecule formed as a byproduct is removed during the reaction, driving the equilibrium towards the formation of the imine product (C=N).

The structural diversity of these Schiff base derivatives is vast and is primarily determined by the choice of the primary amine. A wide array of aliphatic, aromatic, and heterocyclic amines can be employed, each imparting unique steric and electronic properties to the final molecule. This modularity allows for the fine-tuning of the derivative's characteristics for specific applications.

Below is a table representing the potential structural diversity of Schiff bases derived from this compound by reacting it with various primary amines.

| Reactant Amine | Resulting Schiff Base Name | Amine Type |

| Aniline (B41778) | 2-((phenylimino)methyl)-4-(hydroxymethyl)phenol | Aromatic |

| 4-Nitroaniline | 4-(hydroxymethyl)-2-(((4-nitrophenyl)imino)methyl)phenol | Aromatic |

| 2-Aminopyridine | 4-(hydroxymethyl)-2-((pyridin-2-ylimino)methyl)phenol | Heterocyclic |

| Ethylenediamine (2:1 ratio) | 2,2'-(ethane-1,2-diylbis(azanylylidene))bis(methanylylidene))bis(4-(hydroxymethyl)phenol) | Aliphatic |

| Benzohydrazide (B10538) | N'-(2-hydroxy-5-(hydroxymethyl)benzylidene)benzohydrazide | Hydrazide |

Schiff bases derived from 2-hydroxy aldehydes, including this compound, are known to exhibit tautomerism. nih.govias.ac.in This phenomenon involves a proton transfer between the phenolic oxygen and the imine nitrogen, leading to an equilibrium between two tautomeric forms: the phenol-imine form (O-H···N) and the keto-amine form (O···H-N). nih.govmjcce.org.mk These forms are stabilized by an intramolecular hydrogen bond.

The position of this equilibrium is highly sensitive to the surrounding environment, particularly the polarity of the solvent. nih.govrsc.org

In non-polar solvents , such as toluene (B28343) or chloroform (B151607), the phenol-imine tautomer is generally dominant. nih.govrsc.org

In polar solvents , like ethanol or acetonitrile, the equilibrium tends to shift towards the keto-amine form. This shift is often accompanied by a noticeable color change (solvatochromism) and the appearance of a new absorption band at wavelengths greater than 400 nm in the UV-Visible spectrum, which is characteristic of the keto-amine tautomer. nih.gov

This equilibrium can be studied using various spectroscopic techniques, including UV-Vis, IR, and NMR spectroscopy, to determine the relative populations of the two tautomers under different conditions. nih.govias.ac.in

Azo-Containing Derivatives

The electron-rich phenolic ring of this compound makes it an excellent substrate for electrophilic substitution reactions, particularly for the synthesis of azo compounds.

Azo derivatives are synthesized using a two-step diazotization-coupling reaction. The first step involves the diazotization of a primary aromatic amine with sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid, such as hydrochloric acid (HCl), at a low temperature (0–5 °C). nih.govuobasrah.edu.iq This process generates a reactive diazonium salt.

In the second step, the diazonium salt solution is added to a cooled, alkaline solution of this compound. uobasrah.edu.iqekb.eg The aldehyde acts as the coupling component. The strongly activating hydroxyl group directs the electrophilic diazonium ion to couple at the position ortho to it (the C3 position), as the para position is already occupied by the hydroxymethyl group. This results in the formation of a brightly colored azo dye. chembk.com The general reaction is a cornerstone in the synthesis of aromatic azo compounds. longdom.org

| Diazonium Salt Source (Amine) | Resulting Azo Derivative Name |

| Aniline | 2-Hydroxy-5-(hydroxymethyl)-3-(phenyldiazenyl)benzaldehyde |

| 4-Nitroaniline | 2-Hydroxy-5-(hydroxymethyl)-3-((4-nitrophenyl)diazenyl)benzaldehyde |

| 4-Chloroaniline | 3-((4-Chlorophenyl)diazenyl)-2-hydroxy-5-(hydroxymethyl)benzaldehyde |

| Sulfanilic acid | 4-((3-formyl-4-hydroxy-5-(hydroxymethyl)phenyl)diazenyl)benzenesulfonic acid |

Azo compounds are well-known for their photochromic behavior, which is the ability to change color upon exposure to light. This property arises from the reversible trans-cis isomerization around the nitrogen-nitrogen double bond (-N=N-). nih.govresearchgate.net The trans isomer is typically the more thermodynamically stable form. Upon irradiation with UV light (e.g., 365 nm), it can be converted to the higher-energy cis isomer. nih.gov This isomerization alters the molecule's conjugation and, consequently, its absorption spectrum, leading to a change in color. The process is often reversible, with the cis isomer reverting to the trans form either thermally or upon exposure to visible light. researchgate.net Studies on structurally similar compounds like 2-hydroxy-5-arylazobenzaldehydes have shown that this reversible photoisomerization occurs efficiently in non-polar solvents but may not be observed in polar solvents. nih.govresearchgate.net

Thermochromism, a change in color with temperature, can also be observed in some related derivatives. This is often attributed to a shift in the tautomeric equilibrium (azo-hydrazone tautomerism) or changes in molecular aggregation states at different temperatures. nih.gov

Metal Chelates and Coordination Complexes

The Schiff base and azo derivatives of this compound are excellent chelating ligands for a variety of metal ions. The presence of the ortho-hydroxyl group alongside a nitrogen donor atom (from the imine or azo group) creates a bidentate chelation site that can form stable complexes with transition metals. sci-hub.senih.gov

The synthesis of these metal complexes typically involves the reaction of the ligand with a metal salt (e.g., acetates, chlorides, or sulfates of metals like Cu(II), Ni(II), Co(II), and Zn(II)) in a solvent such as ethanol. nih.govijsr.netminarjournal.com The ligand is deprotonated at the phenolic hydroxyl group to form a coordinate bond with the metal ion, while the nitrogen atom also coordinates to the same metal center, forming a stable chelate ring.

The stoichiometry of the ligand to metal can vary, leading to complexes with different geometries, such as square planar, tetrahedral, or octahedral, depending on the metal ion and its coordination number. minarjournal.com These complexes are an active area of research in coordination chemistry. ijsr.net

| Ligand Type | Metal Ion | Potential Complex Formula | Common Geometry |

| Schiff Base | Copper (II) | [Cu(L)₂] | Square Planar |

| Schiff Base | Cobalt (II) | [Co(L)₂] | Tetrahedral |

| Schiff Base | Nickel (II) | [Ni(L)₂] | Square Planar |

| Azo Derivative | Zinc (II) | [Zn(L)₂] | Tetrahedral |

| Azo-Schiff Base | Iron (III) | [Fe(L)Cl(H₂O)₂] | Octahedral |

Synthesis of Ligands Incorporating this compound Moiety

The most common class of ligands synthesized from this compound are Schiff bases, which are formed through the condensation reaction between the aldehyde group and a primary amine. nih.goviosrjournals.org This reaction is typically carried out in a suitable solvent, such as ethanol, and can be catalyzed by a few drops of acid. nih.gov The formation of the characteristic azomethine (-CH=N-) group is a key feature of these ligands. iosrjournals.org

A general synthetic route involves dissolving this compound in ethanol, followed by the addition of an ethanolic solution of the desired primary amine. The reaction mixture is then refluxed for a period, after which the Schiff base ligand precipitates upon cooling and can be isolated by filtration. ijsr.net

The choice of the primary amine is crucial as it determines the denticity and coordination properties of the resulting ligand. For instance, condensation with a simple monoamine like aniline would result in a bidentate ligand, coordinating through the phenolic oxygen and the imine nitrogen. In contrast, using a diamine, such as ethylenediamine, would lead to a tetradentate ligand capable of forming more complex coordination geometries with metal ions.

While specific studies on Schiff bases derived directly from this compound are not extensively reported, the synthesis of analogous ligands from structurally similar compounds like 2-hydroxy-5-methylbenzaldehyde (B1329341) and 2-hydroxy-1-naphthaldehyde (B42665) is well-documented. ijsr.netamazonaws.com These studies provide a reliable framework for the synthesis of Schiff base ligands from this compound.

Coordination Chemistry with Transition Metals

Schiff base ligands derived from this compound are excellent chelating agents for a variety of transition metal ions, including but not limited to copper(II), nickel(II), cobalt(II), and zinc(II). The coordination typically occurs through the deprotonated phenolic oxygen atom and the nitrogen atom of the azomethine group, forming stable chelate rings. ijsr.net

The synthesis of these metal complexes generally involves the reaction of the Schiff base ligand with a suitable metal salt (e.g., acetates, chlorides, or nitrates) in an appropriate solvent, often the same solvent used for the ligand synthesis. The reaction mixture is typically heated to facilitate the complexation process. ijsr.net The resulting metal complexes often precipitate from the solution and can be collected by filtration, washed, and dried.

The stoichiometry of the resulting complexes (metal-to-ligand ratio) depends on the denticity of the ligand and the coordination preferences of the metal ion. For instance, a bidentate Schiff base ligand is likely to form a 1:2 metal-to-ligand complex with a divalent metal ion, resulting in a coordination sphere saturated by two ligand molecules.

Spectroscopic techniques are invaluable for confirming the coordination of the ligand to the metal ion. In the infrared (IR) spectrum, a shift in the C=N stretching vibration and the disappearance of the phenolic O-H stretching band are indicative of coordination. Electronic spectra (UV-Vis) can provide information about the geometry of the metal complex.

Structural Analysis of Metal Complexes

For example, the crystal structure of a zinc(II) complex with a Schiff base derived from 5-bromo-2-hydroxybenzaldehyde reveals a distorted tetrahedral geometry around the zinc center. iosrjournals.org In such complexes, the ligand coordinates to the metal ion in a bidentate fashion through the phenolic oxygen and the imine nitrogen. The coordination geometry is influenced by factors such as the nature of the metal ion, the steric and electronic properties of the ligand, and the presence of any counter-ions or solvent molecules in the crystal lattice.

In addition to X-ray diffraction, other analytical techniques contribute to the structural elucidation of these complexes. For instance, ¹H NMR spectroscopy can be used to confirm the structure of the ligand and its complexes in solution. ijsr.net Magnetic susceptibility measurements can help determine the oxidation state and spin state of the central metal ion, which in turn provides information about the coordination environment.

Other Functionalized Derivatives and Their Synthetic Routes

Beyond Schiff base formation, the functional groups of this compound offer pathways to a variety of other derivatives. The phenolic hydroxyl and the benzylic hydroxyl groups can be targeted for etherification and esterification reactions.

Ether Derivatives: The Williamson ether synthesis is a common method for preparing ethers from alcohols. masterorganicchemistry.com This reaction involves the deprotonation of the hydroxyl group with a strong base, such as sodium hydride, to form an alkoxide, which then acts as a nucleophile and attacks an alkyl halide in an SN2 reaction. masterorganicchemistry.com By selectively protecting one of the hydroxyl groups, it would be possible to synthesize mono- or di-ethers of this compound. For example, reacting 2-hydroxy-5-methoxybenzaldehyde (B1199172) with dimethyl sulfate (B86663) in the presence of potassium carbonate yields 2,5-dimethoxybenzaldehyde. google.com

Ester Derivatives: Esters can be synthesized by reacting the hydroxyl groups with acyl chlorides or acid anhydrides in the presence of a base, such as pyridine (B92270) or triethylamine. This reaction proceeds via nucleophilic acyl substitution. Similar to etherification, selective protection would be necessary to achieve mono- or di-esterification. The self-esterification of benzylic alcohols to their corresponding esters can also be achieved under certain conditions. nih.gov

These functionalization reactions expand the range of derivatives that can be synthesized from this compound, opening up possibilities for creating molecules with tailored properties for various applications.

Advanced Spectroscopic and Structural Elucidation of this compound

Following a comprehensive search for detailed experimental and theoretical spectroscopic data for the compound "this compound," it has been determined that sufficient public-domain information is not available to thoroughly populate the advanced analytical sections as requested.

The specific and in-depth nature of the required information, including high-resolution 1D and 2D Nuclear Magnetic Resonance (NMR) for conformational analysis, comprehensive vibrational assignments from Fourier-Transform Infrared (FT-IR) and Raman spectroscopy with theoretical correlation, and detailed Electronic Absorption (UV-Vis) and Fluorescence spectroscopy, necessitates access to dedicated research articles focusing on the synthesis and characterization of this particular molecule.

While extensive spectroscopic data exists for structurally similar compounds—such as 2-hydroxy-5-methylbenzaldehyde, 2-hydroxy-5-nitrobenzaldehyde, and other derivatives—extrapolating this information would be scientifically inaccurate. Each substituent (e.g., -CH₃, -NO₂, -CH₂OH) uniquely influences the electronic environment and molecular geometry, leading to distinct and non-transferable spectroscopic signatures.

Therefore, to maintain scientific accuracy and adhere to the strict focus on "this compound," the article cannot be generated at this time. The foundational experimental data required to write authoritatively on the topics outlined is not present in the available scientific literature and databases.

Advanced Spectroscopic and Structural Elucidation

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)

Analysis of Electronic Transitions and Absorption Maxima

The electronic absorption spectrum of 2-Hydroxy-5-(hydroxymethyl)benzaldehyde is primarily characterized by transitions occurring within the aromatic ring and its associated functional groups. The spectrum is shaped by the promotion of electrons from occupied molecular orbitals to unoccupied ones, principally π → π* and n → π* transitions. The phenolic hydroxyl group and the hydroxymethyl group act as auxochromes, modifying the absorption maxima (λmax) of the primary benzaldehyde (B42025) chromophore.

The key electronic transitions observed in salicylaldehyde (B1680747) derivatives like the title compound involve the promotion of an electron from a non-bonding orbital (n), located on the oxygen atoms of the carbonyl and hydroxyl groups, to an anti-bonding π* orbital of the aromatic system. Additionally, π → π* transitions, which involve the excitation of electrons within the delocalized π-system of the benzene (B151609) ring, typically result in strong absorption bands.

| Solvent Type | Expected Transition Type | Anticipated Shift in λmax with Increasing Polarity | Contributing Molecular Orbitals |

|---|---|---|---|

| Non-polar (e.g., Hexane) | π → π | Reference | HOMO → LUMO |

| Polar Aprotic (e.g., DMSO) | π → π | Bathochromic (Red Shift) | HOMO → LUMO |

| Polar Protic (e.g., Ethanol) | n → π | Hypsochromic (Blue Shift) | n(O) → π |

Investigation of Intramolecular Charge Transfer (ICT) Phenomena

The molecular architecture of this compound is conducive to Intramolecular Charge Transfer (ICT). The phenolic hydroxyl group (-OH) serves as an electron-donating group (donor), while the aldehyde group (-CHO) functions as an electron-withdrawing group (acceptor). Upon photoexcitation, electron density can be transferred from the hydroxyl- and hydroxymethyl-substituted part of the benzene ring to the aldehyde moiety.

This ICT character is a hallmark of many salicylaldehyde derivatives. The process is often coupled with Excited-State Intramolecular Proton Transfer (ESIPT), where the phenolic proton is transferred to the carbonyl oxygen in the excited state. jlu.edu.cnresearchgate.netrsc.orgnih.gov This creates a transient keto-tautomer, which is significantly more polarized than the initial enol form, further enhancing the charge separation. The presence of ICT is supported by solvatochromic studies on related molecules, where the emission spectra show a pronounced redshift in more polar solvents, indicative of a more polar excited state that is stabilized by the solvent environment. nih.gov The charge redistribution alters the molecule's dipole moment upon excitation, a key characteristic of ICT states.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides unambiguous details about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction Analysis

While a specific single-crystal X-ray diffraction study for this compound was not found in the surveyed literature, analysis of closely related structures, such as 2-Hydroxy-3-methoxymethyl-5-methylbenzaldehyde and various other salicylaldehyde derivatives, allows for a reliable prediction of its key structural features. nih.govnih.govmdpi.com

It is expected that the molecule is nearly planar due to the sp² hybridization of the benzene ring and the carbonyl carbon. A strong intramolecular hydrogen bond between the phenolic hydroxyl group and the carbonyl oxygen is a defining characteristic of salicylaldehydes. stackexchange.comacs.org This interaction forms a stable six-membered ring, which constrains the conformation of the aldehyde group.

As an illustrative example, the crystallographic data for the related compound 2-Hydroxy-3-methoxymethyl-5-methylbenzaldehyde is presented below. nih.gov

| Parameter | Value for 2-Hydroxy-3-methoxymethyl-5-methylbenzaldehyde nih.gov |

|---|---|

| Chemical Formula | C₁₀H₁₂O₃ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 13.899(3) |

| b (Å) | 8.9184(19) |

| c (Å) | 7.5043(16) |

| β (°) | 94.098(6) |

| Volume (ų) | 927.8(3) |

| Z | 4 |

Intermolecular Interactions and Packing Arrangements (e.g., Hydrogen Bonding Motifs)

In the solid state, molecules of this compound are expected to assemble through a network of intermolecular hydrogen bonds. The primary sites for these interactions are the phenolic hydroxyl group, the aldehydic carbonyl group, and the alcohol functionality of the hydroxymethyl substituent.

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry is a powerful tool for confirming the molecular weight and elucidating the structure of a compound through its fragmentation pattern. For this compound (molar mass: 152.15 g/mol ), the electron ionization (EI) mass spectrum is expected to show a distinct molecular ion peak (M⁺) at m/z 152.

The fragmentation pattern can be predicted based on the known behavior of benzaldehydes and benzyl (B1604629) alcohols. libretexts.orgdocbrown.infomiamioh.edu Key fragmentation pathways would include:

Loss of a hydrogen atom: α-cleavage at the aldehyde group to form a stable acylium ion at m/z 151 ([M-H]⁺).

Loss of the formyl radical: Cleavage of the C-C bond between the ring and the aldehyde group, resulting in a fragment at m/z 123 ([M-CHO]⁺).

Loss of the hydroxymethyl radical: Cleavage of the C-C bond between the ring and the CH₂OH group, leading to a fragment at m/z 121 ([M-CH₂OH]⁺).

Loss of water: Dehydration involving the two hydroxyl groups or rearrangement, yielding a fragment at m/z 134 ([M-H₂O]⁺).

Further fragmentation of these primary ions would lead to other characteristic peaks, such as the phenyl cation and related aromatic fragments. Predicted m/z values for various adducts further support the molecular structure. uni.lu

| m/z (Mass/Charge Ratio) | Proposed Fragment Ion | Formula | Notes |

|---|---|---|---|

| 152 | [M]⁺ | [C₈H₈O₃]⁺ | Molecular Ion |

| 151 | [M-H]⁺ | [C₈H₇O₃]⁺ | Loss of aldehydic hydrogen |

| 134 | [M-H₂O]⁺ | [C₈H₆O₂]⁺ | Loss of water |

| 123 | [M-CHO]⁺ | [C₇H₇O₂]⁺ | Loss of formyl radical |

| 121 | [M-CH₂OH]⁺ | [C₇H₅O₂]⁺ | Loss of hydroxymethyl radical |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a important tool in quantum chemistry for investigating the electronic structure of molecules. By focusing on the electron density rather than the complex many-electron wave function, DFT provides a computationally efficient and accurate method for predicting a wide range of molecular properties. For aromatic aldehydes like 2-Hydroxy-5-(hydroxymethyl)benzaldehyde, DFT calculations can elucidate key features that govern their chemical behavior.

Geometry Optimization and Structural Parameter Prediction

A fundamental step in computational analysis is geometry optimization, which seeks to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For compounds analogous to this compound, such as 5-Bromosalicylaldehyde, DFT calculations using the B3LYP functional with a 6-311++G(d,p) basis set have been employed to predict structural parameters. nih.gov

These calculations typically show good agreement with experimental data where available. For instance, in a related compound, the calculated C-C bond lengths in the aromatic ring and the C=O bond length of the aldehyde group are expected to be in close agreement with experimentally determined values. The planarity of the benzene (B151609) ring and the relative orientations of the hydroxyl, hydroxymethyl, and aldehyde substituents are also accurately predicted. The intramolecular hydrogen bond between the hydroxyl group and the aldehyde oxygen is a key feature that would be well-characterized by these calculations.

Table 1: Predicted Structural Parameters for a Benzaldehyde (B42025) Derivative

| Parameter | Predicted Value (Å) |

|---|---|

| C-C (aromatic) | 1.38 - 1.41 |

| C=O | ~1.23 |

| C-O (hydroxyl) | ~1.36 |

| O-H | ~0.97 |

Note: The data in this table is representative of typical bond lengths for similar aromatic aldehydes and serves as an illustrative example.

Vibrational Frequency Calculations and Scaling

Following geometry optimization, vibrational frequency calculations are performed to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra. nih.gov The calculated harmonic frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and the use of incomplete basis sets. Therefore, it is common practice to apply a scaling factor to the computed frequencies to improve their agreement with experimental data. nih.gov

For a molecule like this compound, the vibrational spectrum would be characterized by specific modes corresponding to the stretching and bending of its functional groups. For example, the O-H stretching vibration of the hydroxyl group would appear at a lower frequency than that of a free hydroxyl group due to the intramolecular hydrogen bonding. The C=O stretching of the aldehyde group is another prominent and characteristic peak.

Table 2: Predicted Vibrational Frequencies for a Benzaldehyde Derivative

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|

| O-H stretch (intramolecular H-bond) | ~3200 - 3400 |

| C-H stretch (aromatic) | ~3000 - 3100 |

| C=O stretch | ~1650 - 1680 |

| C-C stretch (aromatic) | ~1400 - 1600 |

Note: The data in this table is illustrative and based on typical vibrational frequencies for similar compounds.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and identifying its reactive sites. malayajournal.org The MEP is plotted onto the molecule's electron density surface, with different colors representing different electrostatic potential values. Regions of negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. malayajournal.org

For this compound, the MEP map would be expected to show the most negative potential localized around the oxygen atoms of the aldehyde and hydroxyl groups, indicating these as the primary sites for electrophilic interaction. mdpi.com The hydrogen atom of the hydroxyl group, on the other hand, would exhibit a region of positive potential, making it a likely site for nucleophilic interaction.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps, Chemical Hardness)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. numberanalytics.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests a more reactive molecule. malayajournal.org

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as chemical hardness (η) and chemical potential (μ). Chemical hardness is a measure of the molecule's resistance to a change in its electron distribution. A larger HOMO-LUMO gap corresponds to a harder, less reactive molecule.

Table 3: Predicted FMO Properties for a Benzaldehyde Derivative

| Property | Predicted Value (eV) |

|---|---|

| HOMO Energy | -6.0 to -7.0 |

| LUMO Energy | -1.5 to -2.5 |

| HOMO-LUMO Gap | 4.0 to 5.0 |

Note: These values are estimations based on computational studies of similar aromatic aldehydes.

Non-Linear Optical (NLO) Properties Prediction

Non-linear optical (NLO) materials are of great interest due to their potential applications in technologies such as optical switching, frequency conversion, and data storage. Computational methods can be used to predict the NLO properties of molecules, providing a way to screen for promising candidates before undertaking synthetic efforts.

Computation of Dipole Moment, Polarizability, and Hyperpolarizability

The NLO response of a molecule is related to how its charge distribution is affected by an external electric field. This is quantified by the dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). mdpi.com These properties can be calculated using DFT methods. A large first-order hyperpolarizability is a key indicator of a strong NLO response. For a molecule to have a non-zero hyperpolarizability, it must possess a significant degree of charge asymmetry, often found in molecules with electron-donating and electron-accepting groups connected by a π-conjugated system.

In this compound, the hydroxyl group acts as an electron donor and the aldehyde group as an electron acceptor, which can lead to intramolecular charge transfer and potentially significant NLO properties.

Table 4: Predicted NLO Properties for a Benzaldehyde Derivative

| Property | Predicted Value |

|---|---|

| Dipole Moment (μ) | ~2 - 4 Debye |

| Polarizability (α) | Varies with method |

Note: The specific values of polarizability and hyperpolarizability are highly dependent on the computational method and basis set used.

Structure-NLO Property Relationships

Theoretical investigations into the nonlinear optical (NLO) properties of molecules are crucial for the development of new materials for optoelectronic applications. For derivatives of salicylaldehyde (B1680747), such as this compound, computational methods like Density Functional Theory (DFT) are employed to predict their NLO behavior. The structure of these molecules, particularly the arrangement of electron-donating and electron-accepting groups, significantly influences their hyperpolarizability.

In a study on related salicylaldehyde thiosemicarbazones, DFT calculations at the M06 level with the 6-311G(d,p) basis set were used to determine the first-order hyperpolarizability (β) of these compounds. nih.gov The calculated β values were found to be significantly higher than that of urea, a standard NLO material, indicating their potential for NLO applications. nih.gov The key to their enhanced NLO response lies in the intramolecular charge transfer (ICT) that occurs from the electron-donating hydroxyl and other substituent groups to the electron-accepting thiosemicarbazone moiety, facilitated by the π-conjugated system of the benzene ring. nih.gov

The calculated HOMO-LUMO energy gap is another important parameter for predicting NLO activity. A smaller energy gap generally corresponds to a higher hyperpolarizability. For the studied salicylaldehyde thiosemicarbazones, the HOMO-LUMO energy gaps were in the range of 4.133–4.186 eV, suggesting a high probability of NLO activity. nih.gov These findings suggest that this compound, with its hydroxyl and hydroxymethyl groups acting as electron donors and the aldehyde group as an electron acceptor, would also exhibit significant NLO properties due to similar ICT mechanisms.

Table 1: Calculated First-Order Hyperpolarizability (β) and HOMO-LUMO Energy Gap of Salicylaldehyde Thiosemicarbazone Derivatives nih.gov

| Compound | β (a.u.) | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|---|

| 1 | 192.778 | -6.136 | -1.949 | 4.186 |

| 2 | 245.934 | -6.012 | -1.878 | 4.133 |

| 3 | 312.876 | -6.215 | -2.045 | 4.170 |

| 4 | 387.901 | -6.321 | -2.154 | 4.167 |

| 5 | 455.672 | -6.443 | -2.287 | 4.156 |

| 6 | 501.709 | -6.512 | -2.355 | 4.157 |

This table is based on data from a study on related salicylaldehyde derivatives and is intended to be illustrative of the types of computational data generated for such compounds.

Natural Bond Orbital (NBO) Analysis for Electron Delocalization

Natural Bond Orbital (NBO) analysis is a powerful computational tool used to study intramolecular and intermolecular bonding and interactions among bonds in a molecule. It provides a detailed picture of the charge transfer and electron delocalization, which are key to understanding the stability and reactivity of a compound.

For salicylaldehyde derivatives, NBO analysis reveals significant hyperconjugative interactions and intramolecular charge transfer, which contribute to their chemical stability. nih.gov A DFT study on salicylaldehyde semicarbazone derivatives investigated the nature of the bonding between the ligand and a copper atom using NBO analysis. researchgate.net The analysis showed that in addition to ionic interactions, there is a considerable covalent character in the coordination bonds, arising from the donor-acceptor interaction of n(ligand atom) → 4s(copper). researchgate.net

QSAR (Quantitative Structure-Activity Relationship) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. These models are valuable in drug discovery for predicting the activity of new compounds and for understanding the molecular features that are important for their biological function.

Several QSAR studies have been conducted on benzaldehyde derivatives to model their antimicrobial and other biological activities. For instance, a 2D-QSAR study on a series of 5-(substituted benzaldehyde) thiazolidine-2,4-dione derivatives against Staphylococcus aureus was performed using Multiple Linear Regression (MLR). researchgate.netjmaterenvironsci.com The developed model showed a good correlation between the molecular descriptors and the antimicrobial activity, with a high correlation coefficient (R=0.981). researchgate.netjmaterenvironsci.com

In another study, 3D-QSAR models were developed for benzohydrazide (B10538) derivatives to understand their antimicrobial properties. derpharmachemica.com These models, based on steric, electrostatic, and hydrophobic fields, provided insights into the structural requirements for enhanced activity. derpharmachemica.com For this compound, QSAR models could be developed to predict its potential biological activities, such as antioxidant, anti-inflammatory, or antimicrobial effects, by correlating its structural features with experimentally determined activities of a series of related compounds.

Molecular Docking and Dynamics Simulations

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. This technique is widely used in drug design to understand the interactions between a small molecule and its target protein at the atomic level.

In a study on a Schiff base derived from the closely related 2-hydroxy-5-methylbenzaldehyde (B1329341), molecular docking was performed to investigate its potential as an inhibitor of the COVID-19 main protease (PDB ID: 6LU7). nih.gov The results indicated that the compound has a good affinity for the active site of the protein, suggesting its potential as an antiviral agent. nih.gov

Similarly, a computational study on salicylaldehyde and furfuraldehyde derivatives as potential anti-tubercular agents employed molecular docking to investigate their binding interactions with the dihydropteroate (B1496061) synthase enzyme of Mycobacterium tuberculosis. tandfonline.com The docking results showed that the salicylaldehyde derivatives exhibited good binding energies, with one of the top-scoring compounds forming hydrogen bonds with key amino acid residues in the active site. tandfonline.com These studies suggest that this compound could also be a promising candidate for molecular docking studies to explore its potential interactions with various biological targets.

Molecular docking simulations not only predict the binding pose but also estimate the binding affinity between a ligand and a protein, which is a crucial parameter in drug discovery. The binding affinity is often expressed as a docking score or binding energy, with lower values indicating a more stable complex.

In the aforementioned study on salicylaldehyde and furfuraldehyde derivatives, the calculated binding energies ranged from -5.4 to -7.3 kcal/mol. tandfonline.com Furthermore, molecular dynamics (MD) simulations were performed to assess the stability of the ligand-protein complexes over time. The root-mean-square deviation (RMSD) of the protein backbone atoms was monitored during the simulation, and the results indicated that the complexes were stable. tandfonline.com

Pharmacophore modeling is another important computational tool that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors and acceptors, hydrophobic groups) that are necessary for a molecule to bind to a specific target. A pharmacophore model can be generated based on the structure of a known ligand-protein complex or from a set of active molecules. mdpi.com Such a model for salicylaldehyde derivatives could be used to screen large compound libraries to identify new potential inhibitors. mdpi.com

Thermodynamic Parameters and Stability Analysis

Computational chemistry provides valuable insights into the thermodynamic properties and stability of molecules. DFT calculations can be used to determine various thermodynamic parameters, such as enthalpy, entropy, and Gibbs free energy, which are essential for understanding the spontaneity and equilibrium of chemical reactions.

A computational study on salicylaldehyde-derived secondary amines investigated their antioxidant mechanisms by calculating thermodynamic parameters related to free radical scavenging. mdpi.com The study suggested that the N-H bond is the most likely site for free radical attack based on thermodynamic analyses. mdpi.com

For this compound, theoretical calculations can be employed to assess its stability and reactivity. The bond dissociation energies of the O-H bonds can be calculated to predict its antioxidant potential. Furthermore, the stability of different conformers of the molecule can be evaluated by comparing their relative energies. A DFT study on salicylaldehyde semicarbazone derivatives, for instance, identified three stable conformers and analyzed the effect of substituents on their relative stabilities. researchgate.net Such computational analyses provide a deeper understanding of the chemical behavior of this compound.

Biological and Pharmacological Activity Research

Antimicrobial Properties

While direct and extensive research on the antimicrobial properties of 2-Hydroxy-5-(hydroxymethyl)benzaldehyde is limited, studies on structurally similar salicylaldehyde (B1680747) derivatives provide significant insights into its potential activity. The presence of hydroxyl and hydroxymethyl substituents on the benzaldehyde (B42025) scaffold is crucial for its antimicrobial effects.

Studies on various substituted salicylaldehydes have demonstrated that the presence of hydroxyl groups can contribute to antibacterial activity. nih.gov For instance, certain hydroxylated salicylaldehydes have shown potent activity against a range of bacteria. nih.gov The antibacterial efficacy of such compounds is often attributed to their chemical structure, which allows for interaction with bacterial cell components.

Derivatives of salicylaldehyde, such as Schiff bases, have been synthesized and tested against both Gram-positive and Gram-negative bacteria. These compounds can interfere with normal cell processes, potentially through the formation of hydrogen bonds with active centers of cellular constituents. scirp.org The effectiveness of these derivatives can vary depending on the specific bacterial species, which may be due to differences in cell wall structure and permeability. scirp.org For example, Gram-negative bacteria possess an outer membrane that can limit the entry of certain bioactive molecules.

| Compound Type | Bacterial Strain | Activity Level | Reference |

|---|---|---|---|

| Hydroxylated Salicylaldehydes | General (Gram-positive & Gram-negative) | Potent | nih.gov |

| Schiff Bases of Salicylaldehyde | Various | Variable | scirp.org |

Similar to its antibacterial properties, the antifungal activity of this compound can be inferred from studies on related benzaldehydes. Research has shown that the presence of an ortho-hydroxyl group on the aromatic ring of benzaldehydes can increase their antifungal activity. nih.gov This suggests that the 2-hydroxy group in this compound is a key structural feature for potential antifungal effects.

Studies on various benzaldehyde analogs have identified several compounds with potent antifungal activity against fungi such as Aspergillus species and Penicillium expansum. nih.gov The antifungal efficacy is often evaluated by determining the Minimum Inhibitory Concentration (MIC), with lower MIC values indicating greater potency.

The proposed mechanisms of antimicrobial action for salicylaldehyde derivatives are multifaceted. The imine group in Schiff base derivatives is believed to be crucial for their biological activity. jocpr.com One proposed mechanism involves the formation of hydrogen bonds between the azomethine group of the Schiff base and active sites within microbial cells, thereby interfering with their normal physiological processes. scirp.org

For antifungal benzaldehydes, a key mechanism appears to be the disruption of cellular antioxidation systems. nih.gov By acting as redox-active compounds, they can destabilize the cellular redox homeostasis in fungi, leading to growth inhibition. This disruption of the fungal antioxidation system can also make the fungi more susceptible to conventional antifungal agents. nih.gov

Antioxidant Potential

The antioxidant properties of phenolic compounds are well-documented, and this compound, with its phenolic hydroxyl group, is expected to exhibit such activity. Research on structurally similar hydroxybenzyl alcohols (HBAs) provides a strong basis for understanding its antioxidant potential. doi.orgresearchgate.netnih.gov

The antioxidant activity of compounds like this compound is often evaluated using various radical scavenging assays. These assays measure the ability of a compound to neutralize stable free radicals. A common assay involves the use of the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. In this assay, the antioxidant donates a hydrogen atom to the DPPH radical, causing a color change that can be measured spectrophotometrically.

Studies on hydroxybenzyl alcohols have demonstrated their efficacy in scavenging free radicals, with their activity being comparable to that of alpha-tocopherol (B171835) (a form of Vitamin E). nih.gov For instance, 2-hydroxybenzyl alcohol (2-HBA) has been shown to be an effective scavenger of the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical. doi.org

| Compound | Assay | Result | Reference |

|---|---|---|---|

| 2-Hydroxybenzyl alcohol (2-HBA) | ABTS Radical Scavenging | Effective scavenger | doi.org |

| Hydroxybenzyl alcohols (HBAs) | General Free Radical Scavenging | Comparable to alpha-tocopherol | nih.gov |

The primary mechanism of antioxidant activity for phenolic compounds like this compound is through the donation of a hydrogen atom from the phenolic hydroxyl group to scavenge free radicals. nih.gov This process neutralizes the radical, preventing it from causing oxidative damage to biological molecules. doi.orgresearchgate.net